![molecular formula C18H22N6 B6460630 4-({4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2548994-58-5](/img/structure/B6460630.png)
4-({4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-({4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile” is a complex organic molecule that contains several functional groups including a pyridazinone ring, a piperazine ring, and a nitrile group . Pyridazinones are known to exhibit a wide range of pharmacological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the pyridazinone and piperazine rings .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyridazinone and piperazine rings, as well as the dimethylamino and nitrile groups .Mecanismo De Acción
Target of Action
Similar compounds with pyridazinone and pyridazine structures have been shown to interact with a range of biological targets . For instance, some pyridazinone derivatives have been reported to inhibit acetylcholinesterase, an important enzyme in acetylcholine hydrolysis .
Mode of Action
For example, some pyridazinone derivatives have been shown to competitively inhibit acetylcholinesterase .
Biochemical Pathways
It’s known that inhibition of acetylcholinesterase by similar compounds can increase acetylcholine levels, affecting cholinergic transmission .
Result of Action
The inhibition of acetylcholinesterase by similar compounds can lead to increased acetylcholine levels, potentially affecting cognitive functions .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[[4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c1-22(2)17-7-8-18(21-20-17)24-11-9-23(10-12-24)14-16-5-3-15(13-19)4-6-16/h3-8H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGVRWXHVFRSEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.